Dopamine D2-like Receptor Subtype Selectivity Reversal: Tropane vs. Piperidine Scaffold
Replacement of the piperidine ring in the D2R-selective antagonist L741,626 with a tropane (8-azabicyclo[3.2.1]octan-3-ol) scaffold reverses D2R/D3R selectivity. The parent piperidine ligand 1 (L741,626) exhibits Ki(D2R/D3R) = 11.2:163 nM (14.6-fold D2R-selective), while the tropane analogue 31 shows Ki(D2R/D3R) = 33.4:15.5 nM (2.2-fold D3R-preferring) in human hD2LR- and hD3R-transfected HEK 293 cells [1]. Further optimization with 3-benzofurylmethyl N-substitution yielded compound 45 with Ki(D2R/D3R) = 1.7:0.34 nM, representing a 470-fold improvement in D3R binding affinity compared to the parent piperidine ligand 1 [1]. X-ray crystallography confirmed a distinctive spatial arrangement of pharmacophoric elements in piperidinol vs. tropine analogues that underpins this selectivity divergence [1].
| Evidence Dimension | Dopamine D2R/D3R binding affinity and selectivity reversal |
|---|---|
| Target Compound Data | Compound 31 (tropane): Ki(D2R) = 33.4 nM, Ki(D3R) = 15.5 nM, D3R-preferring (2.2-fold). Compound 45 (optimized tropane): Ki(D2R) = 1.7 nM, Ki(D3R) = 0.34 nM. |
| Comparator Or Baseline | Compound 1 (piperidine, L741,626): Ki(D2R) = 11.2 nM, Ki(D3R) = 163 nM, D2R-selective (14.6-fold). |
| Quantified Difference | D2R/D3R selectivity ratio reversed from 14.6:1 (D2R-preferring, piperidine) to 1:2.2 (D3R-preferring, tropane). D3R affinity improved 470-fold for optimized tropane analogue 45. |
| Conditions | Competition binding assays in human hD2LR- or hD3R-transfected HEK 293 cells. |
Why This Matters
Procurement of the correct tropane scaffold is essential for programs targeting D3R-selective ligands, as piperidine-based scaffolds and N-methylated tropane variants produce the opposite D2R/D3R selectivity, leading to fundamentally different pharmacological profiles.
- [1] Paul NM, Taylor M, Kumar R, Deschamps JR, Luedtke RR, Newman AH. Structure−Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry. 2008;51(19):6095-6109. doi:10.1021/jm800532x. View Source
